![molecular formula C7H13F2NO2S B2890322 [1-(Difluoromethyl)cyclopentyl]methanesulfonamide CAS No. 2126177-50-0](/img/structure/B2890322.png)

[1-(Difluoromethyl)cyclopentyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(Difluoromethyl)cyclopentyl]methanesulfonamide” is a chemical compound with the CAS Number: 2126177-50-0 . It has a molecular weight of 213.25 . The compound is typically stored at room temperature and is available in powder form .

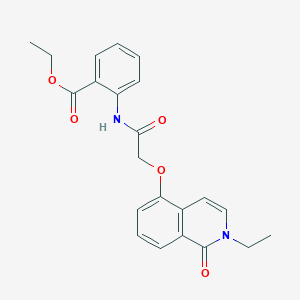

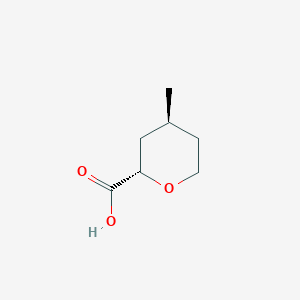

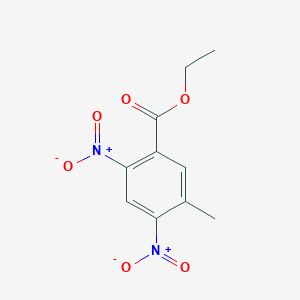

Molecular Structure Analysis

The IUPAC name for this compound is (1-(difluoromethyl)cyclopentyl)methanesulfonamide . The InChI code for this compound is 1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 213.25 .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

Acceleration of Acetylcholinesterase Inhibition

Research has shown that methanesulfonyl fluoride, a compound closely related to "[1-(Difluoromethyl)cyclopentyl]methanesulfonamide," is an effective inhibitor of acetylcholinesterase. The study highlighted the role of substituted ammonium ions in modulating the rate of enzyme inhibition, providing insights into enzymatic reaction mechanisms (Kitz & Wilson, 1963).

Structural Analysis and Self-association

Investigations into the structure of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed its propensity for self-association in solution. This study utilized IR spectroscopy and quantum chemical methods to analyze its conformations, shedding light on the behavior of similar sulfonamide compounds in different solvents (Sterkhova et al., 2014).

Microbial Metabolism

Methanesulfonic acid, a related compound, plays a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize it as a sulfur source, highlighting its importance in microbial metabolism and environmental chemistry (Kelly & Murrell, 1999).

Chemical Properties and Applications

Nucleophilic Substitutions

The compound 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide has been used to explore vicarious nucleophilic substitution reactions, opening avenues for the modification of aromatic compounds with sulfur-based electron-withdrawing groups (Lemek et al., 2008).

Environmental Benefits

Methanesulfonic acid's chemical and physical properties make it an ideal electrolyte for electrochemical processes. Its low toxicity and environmental advantages, especially in metal plating processes, demonstrate the broader applications of methanesulfonic acid derivatives in green chemistry (Gernon et al., 1999).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Always refer to the MSDS for complete safety information .

Propiedades

IUPAC Name |

[1-(difluoromethyl)cyclopentyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S/c8-6(9)7(3-1-2-4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNQUAODQTIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2890243.png)

![6-ethyl-5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890246.png)

![8-allyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2890255.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)